3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H22ClN5 and its molecular weight is 403.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
Compounds similar to "3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine" have been synthesized through various chemical reactions, demonstrating moderate anticancer activity. The crystal structure of these compounds has been elucidated, contributing to the understanding of their interaction with biological targets (Lu Jiu-fu et al., 2015).
Antimycobacterial Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antimycobacterial properties against Mycobacterium tuberculosis, showing significant activity. This research contributes to the search for new therapeutic agents against tuberculosis (M. Biava et al., 2008).
Anti-inflammatory and Antimicrobial Activities
Further studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity. These findings open new avenues for the development of safer anti-inflammatory medications (G. Auzzi et al., 1983). Additionally, novel syntheses of pyrazolo[3,4-d]pyrimidine derivatives have shown promising antibacterial activity, highlighting the versatility of this scaffold in drug discovery (S. Rostamizadeh et al., 2013).
Scaffold Hopping and Drug Design
The design of oxazolo[5,4-d]pyrimidines through a scaffold hopping strategy from pyrazolo[1,5-a]pyrimidine bases has led to the discovery of competitive CB2 neutral antagonists. This approach demonstrates the compound's utility in exploring cannabinoid receptor modulators for potential therapeutic applications (Wei Tuo et al., 2018).
Synthesis and Electrophilic Substitutions
Research into the electrophilic substitution reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines underscores the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold, facilitating the development of compounds with varied biological activities (K. Atta, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target cholinesterase enzymes (ache and bche) .
Mode of Action
It’s suggested that the molecule’s electrophilic addition site is 4-n in the piperazine group, and the site for nucleophilic attack is both 13-c and 15-c in the quinoline group .
Biochemical Pathways
Similar compounds have been found to inhibit α-glucosidase .
Result of Action
Similar compounds have been found to be more potent than acarbose (positive control) against α-glucosidase .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5/c1-27-11-13-28(14-12-27)22-15-21(18-5-3-2-4-6-18)26-23-20(16-25-29(22)23)17-7-9-19(24)10-8-17/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHIXQYVVHDFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.